molecular formula C10H24Cl2N2 B1391737 Diethyl(piperidin-3-ylmethyl)amine dihydrochloride CAS No. 1220021-29-3

Diethyl(piperidin-3-ylmethyl)amine dihydrochloride

Cat. No.: B1391737
CAS No.: 1220021-29-3
M. Wt: 243.21 g/mol
InChI Key: NKTRVUROXYAALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl(piperidin-3-ylmethyl)amine dihydrochloride is a tertiary amine salt of interest in pharmaceutical research and medicinal chemistry. This compound features a piperidine ring, a common scaffold in bioactive molecules, substituted with a diethylaminomethyl group. While specific data on this exact compound is limited, structural analogues with piperidine moieties are frequently employed as key building blocks in the development of novel therapeutic agents, particularly for the central nervous system . Research into similar compounds indicates potential application as a ligand or precursor in the synthesis of molecules that target various neurotransmitter receptors . The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous solutions, facilitating its use in biological assays. As a versatile chemical intermediate, it can be utilized in reductive amination or alkylation reactions to create more complex structures for drug discovery programs . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-ethyl-N-(piperidin-3-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-6-5-7-11-8-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTRVUROXYAALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Diethyl(piperidin-3-ylmethyl)amine dihydrochloride typically involves the formation of the piperidine ring followed by the introduction of the diethylamine group. One common method includes the reductive amination of piperidine derivatives. For instance, the highly selective ruthenium(II)-catalyzed double reductive amination/hydrosilylation of glutaric dialdehyde and aniline derivatives is an effective route . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Diethyl(piperidin-3-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Diethyl(piperidin-3-ylmethyl)amine dihydrochloride has diverse applications:

Chemistry

  • Building Block : Used in the synthesis of complex organic molecules, serving as a versatile intermediate in chemical reactions.
  • Reactions : It undergoes various reactions such as oxidation (with potassium permanganate), reduction (with sodium borohydride), and nucleophilic substitution with halogenated compounds.

Biology

  • Enzyme Inhibition Studies : Investigated for its role in studying enzyme inhibition, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neuropharmacology .
  • Receptor Binding : Explored for its binding affinity to various receptors, including histamine receptors, which may have implications in treating neurological disorders .

Medicine

  • Therapeutic Potential : Research indicates potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems. It is being investigated as an alternative to conventional opioids for pain management, aiming to reduce side effects associated with traditional analgesics .
  • Analgesic Properties : Compounds similar to diethyl(piperidin-3-ylmethyl)amine are being developed for their analgesic properties, particularly targeting chronic pain without the adverse effects typical of opioid medications .

Case Study 1: Analgesic Activity

Research has shown that derivatives of diethyl(piperidin-3-ylmethyl)amine exhibit significant analgesic activity with fewer side effects compared to traditional opioids. This study highlights the compound's potential for managing severe pain, especially neuropathic pain associated with cancer patients .

Case Study 2: Neuropharmacological Applications

A study focusing on dual-action drugs combining histamine receptor antagonism and cholinesterase inhibition demonstrated that compounds related to diethyl(piperidin-3-ylmethyl)amine could enhance cognitive function while minimizing toxicity. These findings suggest its potential application in treating Alzheimer's disease and other cognitive impairments .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
ChemistryBuilding block for organic synthesisVersatile intermediate in chemical reactions
BiologyEnzyme inhibition studiesImportant for understanding neuropharmacological mechanisms
MedicinePotential treatment for neurological disordersInvestigated as an alternative analgesic

Mechanism of Action

The mechanism of action of Diethyl(piperidin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Diethyl(piperidin-3-ylmethyl)amine dihydrochloride and analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications Reference
This compound* Piperidine-3-ylmethyl, diethylamine, 2HCl C₁₀H₂₂Cl₂N₂ 249.20 (calc.) Hypothesized: High lipophilicity, potential CNS activity N/A
(R)-3-Aminopiperidine dihydrochloride Piperidine-3-amine, 2HCl C₅H₁₄Cl₂N₂ 173.09 Chiral intermediate in diabetes drug synthesis; high water solubility
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride Pyrrolidine-3-ylmethyl, dimethylamine, 2HCl C₇H₁₈Cl₂N₂ 201.13 Reduced ring strain (5-membered pyrrolidine); lower basicity than piperidine analogs
1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride Piperidine-3-amine, pyridinylmethyl, 2HCl C₁₁H₁₉Cl₂N₃ 264.19 Enhanced electronic properties due to pyridine; potential ligand for metal coordination
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride Chloropyridinylmethyl, methylamine, HCl C₁₂H₁₇Cl₂N₃ 286.19 Halogen substituent improves metabolic stability; used in pesticidal research

* Theoretical values for the target compound are extrapolated from structural analogs.

Key Comparative Insights

Structural and Physicochemical Differences

  • Piperidine vs. Pyrrolidine Core : Piperidine derivatives (6-membered ring) exhibit higher basicity (pKa ~11) compared to pyrrolidine analogs (5-membered ring, pKa ~10.4), influencing their solubility and interaction with biological targets .
  • Salt Form : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for pharmaceutical formulations .

Functional and Application Differences

  • Chiral Specificity: (R)-3-Aminopiperidine dihydrochloride is a key intermediate in antidiabetic drugs, highlighting the importance of stereochemistry in biological activity .
  • Electron-Withdrawing Groups : Chloropyridinylmethyl derivatives (e.g., ) show increased stability in oxidative environments, making them suitable for agrochemical applications.
  • Safety Profiles : Compounds like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (unclassified hazards, ) suggest that structural modifications (e.g., diethyl vs. pyrrolidine) may alter toxicity profiles, necessitating case-specific safety evaluations.

Biological Activity

Diethyl(piperidin-3-ylmethyl)amine dihydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a piperidine ring, which is a common motif in many pharmacologically active compounds. Its chemical structure allows it to interact with various biological targets, making it a valuable compound for research in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. The piperidine moiety facilitates binding to various molecular targets, leading to modulation of cellular signaling pathways. This compound has been studied for its potential roles in:

  • Receptor Binding : Acting as a ligand in receptor studies, influencing signaling pathways.
  • Enzyme Inhibition : Modulating the activity of enzymes, which can affect metabolic processes.

1. Neurological Effects

This compound has been investigated for its potential therapeutic effects in neurological disorders. Its ability to inhibit acetylcholinesterase (AChE) suggests it may enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .

2. Anticancer Properties

Research indicates that derivatives of piperidine, including this compound, exhibit anticancer activities. For instance, compounds similar in structure have shown cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .

Case Study 1: Inhibition of Acetylcholinesterase

A study highlighted the compound's role as an AChE inhibitor, demonstrating significant inhibition rates that suggest potential use in treating neurodegenerative diseases . The study utilized various concentrations to establish an EC50 value, indicating effective dosages for therapeutic applications.

Case Study 2: Cytotoxicity Against Tumor Cells

Another research effort explored the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The compound exhibited enhanced apoptosis induction compared to standard treatments like bleomycin, showcasing its potential as a novel anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameBiological ActivityMechanism
This compoundAChE inhibition; anticancerReceptor modulation; enzyme inhibition
N-MethylpiperidineLimited receptor interactionBasic piperidine activity
N,N-DimethylpiperidineModerate receptor bindingGeneral enzyme inhibition

Q & A

Q. Basic Research Focus

  • Chloride Content Validation : Perform a silver nitrate test (addition to an aqueous solution yields white precipitate, soluble in ammonia) .
  • Spectroscopic Analysis : Use 1H^1H-NMR to verify piperidine ring protons (δ 1.4–2.8 ppm) and ethyl groups (δ 1.0–1.3 ppm). LC-MS can confirm molecular weight (MW = 253.1 g/mol for the free base + 2HCl) .
  • Purity Assessment : HPLC with UV detection (λ = 210–220 nm) and ≥95% purity threshold .

What strategies address solubility discrepancies in this compound for in vitro assays?

Q. Advanced Research Focus

  • Empirical Determination : Test solubility in buffers (pH 4–8) and solvents (e.g., DMSO, saline) at 25–37°C. Document technical replicates (n ≥ 3) to account for variability .
  • Salt Form Optimization : Compare dihydrochloride with other salts (e.g., citrate) if precipitation occurs in biological media .

How do variations in biological replicates and marker sensitivity impact quantification uncertainty in proteomic studies?

Q. Advanced Research Focus

  • Uncertainty Contributors :
    • Biological Replicates : Low replicate numbers (n < 5) increase variance; use n ≥ 8 for robust statistical power.
    • Marker Sensitivity : Calibrate assays using internal standards (e.g., isotopically labeled analogs) to reduce false negatives .
  • Method Validation : Perform cross-lab reproducibility tests and report confidence intervals for peptide content .

What challenges arise in scaling up the synthesis of this compound?

Q. Advanced Research Focus

  • Reaction Optimization :
    • Temperature Control : Exothermic amine alkylation requires gradual reagent addition and cooling (0–5°C) to prevent byproducts .
    • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to remove unreacted precursors .
  • Yield Monitoring : Track intermediates via TLC (Rf = 0.3–0.5 in CHCl₃:MeOH 9:1) and adjust stoichiometry iteratively .

How can researchers mitigate side reactions during amine protection/deprotection in multi-step syntheses?

Q. Advanced Research Focus

  • Protection Strategies : Use Boc anhydride for transient amine protection, which is stable under basic conditions and cleaved with TFA .
  • Side Reaction Prevention :
    • Avoid excess acylating agents to prevent over-alkylation.
    • Employ scavengers (e.g., polymer-bound trisamine) to quench residual reagents .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl(piperidin-3-ylmethyl)amine dihydrochloride
Reactant of Route 2
Diethyl(piperidin-3-ylmethyl)amine dihydrochloride

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